

# An In-Depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MC-Gly-Gly-D-Phe

Cat. No.: B12388064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cleavable linkers used in antibody-drug conjugates (ADCs), focusing on their core principles, mechanisms of action, and the experimental methodologies used for their evaluation.

## Introduction to Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.<sup>[1][2]</sup> Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This controlled release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicities.<sup>[3]</sup>

## Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers can be broadly categorized into two main types: chemically-labile and enzyme-cleavable linkers.

## Chemically-Labile Linkers

These linkers exploit the unique chemical properties of the tumor microenvironment or intracellular compartments, such as low pH or a high reducing potential.

Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).<sup>[4][5]</sup> This pH-dependent cleavage facilitates the release of the cytotoxic payload inside the target cancer cells. However, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, which can lead to premature drug release.

Disulfide linkers are designed to be cleaved by the high concentration of glutathione (GSH) present in the cytoplasm of cancer cells (1-10 mM), which is significantly higher than in the blood plasma (~5  $\mu$ M). This redox-sensitive cleavage ensures that the payload is released intracellularly. While generally stable, some disulfide linkers can undergo exchange reactions with circulating thiols like albumin.

## Enzyme-Cleavable Linkers

These linkers incorporate specific amino acid sequences or other motifs that are recognized and cleaved by enzymes that are abundant in the tumor microenvironment or within lysosomes.

Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are widely used in ADCs. These linkers are substrates for lysosomal proteases like cathepsin B, which is often overexpressed in tumor cells. Upon internalization of the ADC, cathepsin B cleaves the peptide linker, releasing the payload. Val-Cit linkers are known for their efficient cleavage by cathepsin B, while Val-Ala linkers can offer improved hydrophilicity and stability.

$\beta$ -glucuronide linkers are cleaved by the enzyme  $\beta$ -glucuronidase, which is present at high concentrations in the tumor microenvironment and within lysosomes. These linkers are highly stable in plasma and their hydrophilic nature can help to reduce the aggregation of hydrophobic drug payloads.

## Data Presentation: Quantitative Comparison of Cleavable Linkers

The selection of a cleavable linker is a critical decision in ADC design, impacting stability, efficacy, and safety. The following tables provide a comparative summary of quantitative data for different cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable Linkers

| Linker Type                          | Specific Linker                     | Plasma Source | Half-life (t <sub>1/2</sub> ) | Reference(s) |
|--------------------------------------|-------------------------------------|---------------|-------------------------------|--------------|
| pH-Sensitive                         | Hydrazone<br>(Phenylketone-derived) | Human & Mouse | ~2 days                       |              |
| Hydrazone                            | pH 7.4 Buffer                       |               | 183 hours                     |              |
| Silyl Ether-MMAE                     | Human                               |               | > 7 days                      |              |
| Carbonate (in Sacituzumab govitecan) | Serum                               |               | 36 hours                      |              |
| Enzyme-Cleavable                     | Peptide (Val-Cit)                   | Human         | 230 days                      |              |
| Peptide (Phe-Lys)                    | Human                               |               | 30 days                       |              |
| Peptide (Val-Cit)                    | Mouse                               |               | 80 hours                      |              |
| Peptide (Phe-Lys)                    | Mouse                               |               | 12.5 hours                    |              |
| Sulfatase-cleavable                  | Mouse                               |               | > 7 days                      |              |
| Triglycyl (CX)-DM1                   | Mouse                               |               | 9.9 days                      |              |

Table 2: In Vitro Cytotoxicity (IC<sub>50</sub>) of ADCs with Different Cleavable Linkers

| Antibody    | Payload   | Linker                                     | Cell Line | IC50    | Reference(s)<br>)    |
|-------------|-----------|--------------------------------------------|-----------|---------|----------------------|
| Trastuzumab | MMAE      | $\beta$ -Galactosidase<br>e-cleavable      | HER2+     | 8.8 pM  |                      |
| Trastuzumab | MMAE      | Val-Cit                                    | HER2+     | 14.3 pM |                      |
| Trastuzumab | MMAE      | Val-Ala                                    | HER2+     | 92 pM   |                      |
| Anti-CD22   | PBD dimer | Disulfide<br>(methyl-<br>substituted)      | WSU-DLCL2 |         | Effective in<br>vivo |
| Anti-CD22   | PBD dimer | Disulfide<br>(cyclopropyl-<br>substituted) | WSU-DLCL2 |         | Inactive in<br>vivo  |

## Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs with different cleavable linkers.

### In Vitro Plasma Stability Assay (LC-MS based)

Objective: To determine the stability of an ADC in plasma from different species by quantifying the amount of intact ADC and released payload over time.

Materials:

- Antibody-Drug Conjugate (ADC)
- Plasma (e.g., human, mouse, rat)
- Phosphate-buffered saline (PBS)
- Acetonitrile with an internal standard
- LC-MS system

**Procedure:**

- Incubate the ADC at a final concentration of 100  $\mu\text{g}/\text{mL}$  in plasma at 37°C.
- Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
- Immediately freeze the collected aliquots at -80°C to stop any reactions.
- For payload quantification, thaw the plasma samples and precipitate proteins by adding four volumes of cold acetonitrile containing an internal standard.
- Centrifuge the samples and analyze the supernatant containing the free payload by LC-MS.
- For intact ADC analysis, the ADC can be isolated from plasma using immunoaffinity capture before LC-MS analysis to determine the drug-to-antibody ratio (DAR) at each time point.
- Calculate the percentage of released payload and the change in DAR over time to determine the linker stability.

## In Vitro Cytotoxicity Assay (MTT Assay)

**Objective:** To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

**Materials:**

- Target cancer cell line
- Appropriate cell culture medium
- ADC of interest
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or SDS-HCl)
- 96-well plates
- Microplate reader

**Procedure:**

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the ADC in cell culture medium.
- Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.
- Incubate the plate for a period sufficient to observe cell death (typically 72-120 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add the solubilization solution to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC<sub>50</sub> value using a suitable curve-fitting software.

## **Alternative Cytotoxicity Assay (LDH Release Assay)**

**Objective:** To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

**Materials:**

- Target cancer cell line
- Appropriate cell culture medium
- ADC of interest
- LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
- 96-well plates
- Microplate reader

**Procedure:**

- Seed cells and treat with the ADC as described in the MTT assay protocol.
- At the end of the incubation period, collect the cell culture supernatant.
- Add the LDH reaction mixture from the kit to the supernatant in a new 96-well plate.
- Incubate for the time specified in the kit instructions (usually around 30 minutes) at room temperature, protected from light.
- Add the stop solution provided in the kit.
- Measure the absorbance at the recommended wavelength (e.g., 490 nm).
- Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

## **Apoptosis Assay (Annexin V/PI Staining)**

**Objective:** To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after ADC treatment using flow cytometry.

**Materials:**

- Cells treated with ADC
- Annexin V-FITC (or another fluorochrome)
- Propidium Iodide (PI)
- Annexin V Binding Buffer
- Flow cytometer

**Procedure:**

- Induce apoptosis in your target cells by treating them with the ADC for the desired time.

- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of cells in each quadrant:
  - Annexin V- / PI- : Viable cells
  - Annexin V+ / PI- : Early apoptotic cells
  - Annexin V+ / PI+ : Late apoptotic/necrotic cells
  - Annexin V- / PI+ : Necrotic cells

## In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive target cells.

### Materials:

- Antigen-positive (Ag+) target cell line
- Antigen-negative (Ag-) bystander cell line (ideally labeled with a fluorescent marker like GFP for easy identification)
- ADC of interest
- 96-well plates
- Fluorescence microscope or high-content imaging system

### Procedure:

- Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
- Include control wells with only Ag- cells to assess the direct effect of the ADC.
- Treat the co-cultures with serial dilutions of the ADC.
- Incubate the plates for a period sufficient to observe cell death (e.g., 72-120 hours).
- Image the plates using a fluorescence microscope to visualize and count the number of viable fluorescently labeled Ag- cells in the presence and absence of Ag+ cells and the ADC.
- Quantify the reduction in the number of Ag- cells in the co-culture compared to the Ag- monoculture to determine the extent of the bystander effect.

## Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to cleavable linkers in ADCs.



[Click to download full resolution via product page](#)

Caption: Mechanisms of action for different types of cleavable linkers in ADCs.

[Click to download full resolution via product page](#)

Caption: General workflow for the development and evaluation of antibody-drug conjugates.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of a tubulin inhibitor payload (e.g., MMAE) leading to apoptosis.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of a DNA damaging payload (e.g., Calicheamicin) leading to apoptosis.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]

- 2. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 3. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12388064#cleavable-linkers-for-antibody-drug-conjugates>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)